molecular formula C17H17NO4 B185202 (4-Nitrophenyl) 4-tert-butylbenzoate CAS No. 13551-16-1

(4-Nitrophenyl) 4-tert-butylbenzoate

Cat. No. B185202
CAS RN: 13551-16-1
M. Wt: 299.32 g/mol
InChI Key: SBXWGOOINQWHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Nitrophenyl) 4-tert-butylbenzoate (NPB) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder, with a molecular weight of 317.33 g/mol. NPB is widely used in the field of organic chemistry as a starting material for the synthesis of various compounds.

Mechanism Of Action

The mechanism of action of (4-Nitrophenyl) 4-tert-butylbenzoate is not well understood. However, it is believed that (4-Nitrophenyl) 4-tert-butylbenzoate acts as a nucleophile in some reactions due to the presence of the nitro group. The tert-butyl group in (4-Nitrophenyl) 4-tert-butylbenzoate also plays an important role in stabilizing the compound and increasing its reactivity.

Biochemical And Physiological Effects

The biochemical and physiological effects of (4-Nitrophenyl) 4-tert-butylbenzoate are not well studied. However, it has been reported that (4-Nitrophenyl) 4-tert-butylbenzoate has low toxicity and is not mutagenic or carcinogenic. (4-Nitrophenyl) 4-tert-butylbenzoate has also been used as a fluorescent probe for the detection of reactive oxygen species in cells.

Advantages And Limitations For Lab Experiments

(4-Nitrophenyl) 4-tert-butylbenzoate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. It is also readily available and relatively inexpensive. However, (4-Nitrophenyl) 4-tert-butylbenzoate has some limitations, including its low solubility in water and its sensitivity to light.

Future Directions

There are several future directions for the research on (4-Nitrophenyl) 4-tert-butylbenzoate. One potential application of (4-Nitrophenyl) 4-tert-butylbenzoate is in the development of new fluorescent probes for the detection of reactive oxygen species in cells. (4-Nitrophenyl) 4-tert-butylbenzoate can also be used as a building block for the synthesis of new liquid crystals and polymers with unique properties. Further studies are needed to explore the potential applications of (4-Nitrophenyl) 4-tert-butylbenzoate in various fields, including materials science, medicinal chemistry, and biochemistry.
In conclusion, (4-Nitrophenyl) 4-tert-butylbenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is widely used as a starting material for the synthesis of various compounds and has potential applications in materials science, medicinal chemistry, and biochemistry. Further studies are needed to explore the potential applications of (4-Nitrophenyl) 4-tert-butylbenzoate in various fields.

Synthesis Methods

(4-Nitrophenyl) 4-tert-butylbenzoate can be synthesized by the reaction of 4-tert-butylbenzoic acid with 4-nitrophenol in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of 80-85°C for 6-8 hours. After the reaction, the product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

(4-Nitrophenyl) 4-tert-butylbenzoate has been used in various scientific research applications, including organic synthesis, materials science, and medicinal chemistry. It is widely used as a starting material for the synthesis of various compounds such as 4-tert-butylphenylacetic acid, 4-tert-butylphenylboronic acid, and 4-tert-butylphenylacetonitrile. (4-Nitrophenyl) 4-tert-butylbenzoate is also used as a building block for the synthesis of liquid crystals and polymers.

properties

CAS RN

13551-16-1

Product Name

(4-Nitrophenyl) 4-tert-butylbenzoate

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

(4-nitrophenyl) 4-tert-butylbenzoate

InChI

InChI=1S/C17H17NO4/c1-17(2,3)13-6-4-12(5-7-13)16(19)22-15-10-8-14(9-11-15)18(20)21/h4-11H,1-3H3

InChI Key

SBXWGOOINQWHGV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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